3,3'-Methylenebis(tyrosine)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Halobetasol propionate is synthesized through a multi-step chemical process. The synthesis involves the introduction of a propionate ester group to the halobetasol molecule. The key steps include:
Halogenation: Introduction of chlorine and fluorine atoms to the steroid backbone.
Esterification: Formation of the propionate ester group.
Industrial Production Methods: The industrial production of halobetasol propionate involves large-scale chemical synthesis under controlled conditions to ensure high purity and yield. The process typically includes:
Reaction Vessels: Use of stainless steel reactors to handle the chemical reactions.
Purification: Techniques such as crystallization and chromatography to purify the final product.
Quality Control: Rigorous testing to ensure the product meets pharmaceutical standards
Chemical Reactions Analysis
Types of Reactions: Halobetasol propionate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones to hydroxyl groups.
Substitution: Replacement of halogen atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, dichloromethane.
Major Products: The major products formed from these reactions include modified corticosteroid derivatives with altered pharmacological properties .
Scientific Research Applications
Halobetasol propionate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of corticosteroids.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Medicine: Extensively studied for its therapeutic effects in treating inflammatory skin conditions.
Industry: Utilized in the formulation of topical creams, ointments, and lotions for dermatological use
Mechanism of Action
Halobetasol propionate exerts its effects by binding to the glucocorticoid receptor, leading to the inhibition of pro-inflammatory signals and promotion of anti-inflammatory signals. This binding results in:
Decreased Vasodilation: Reduces the permeability of capillaries.
Decreased Leukocyte Migration: Limits the movement of white blood cells to sites of inflammation.
Gene Expression Changes: Alters the expression of genes involved in inflammation and immune response
Comparison with Similar Compounds
Clobetasol Propionate: Another potent corticosteroid used for similar dermatological conditions.
Betamethasone: A corticosteroid with a slightly different chemical structure but similar therapeutic uses.
Uniqueness of Halobetasol Propionate:
Potency: Halobetasol propionate is considered one of the most potent topical corticosteroids available.
Efficacy: It has shown superior efficacy in the short-term treatment of plaque psoriasis compared to other corticosteroids .
Properties
CAS No. |
19197-85-4 |
---|---|
Molecular Formula |
C19H22N2O6 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
(2S)-2-amino-3-[3-[[5-[(2S)-2-amino-2-carboxyethyl]-2-hydroxyphenyl]methyl]-4-hydroxyphenyl]propanoic acid |
InChI |
InChI=1S/C19H22N2O6/c20-14(18(24)25)7-10-1-3-16(22)12(5-10)9-13-6-11(2-4-17(13)23)8-15(21)19(26)27/h1-6,14-15,22-23H,7-9,20-21H2,(H,24,25)(H,26,27)/t14-,15-/m0/s1 |
InChI Key |
UKOVOWTWLIIOLN-GJZGRUSLSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)CC2=C(C=CC(=C2)C[C@@H](C(=O)O)N)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)CC2=C(C=CC(=C2)CC(C(=O)O)N)O)O |
19197-85-4 | |
Synonyms |
3,3'-Mebis(Tyr) 3,3'-methylenebis(tyrosine) |
Origin of Product |
United States |
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